

Boc-Cys(Npys)-OH CAS number and molecular weight.

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In-Depth Technical Guide: Boc-Cys(Npys)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N α -Boc-S-(3-nitro-2-pyridylthio)-L-cysteine, commonly abbreviated as **Boc-Cys(Npys)-OH**. It covers its fundamental properties, applications in peptide synthesis, and detailed experimental considerations.

Core Properties of Boc-Cys(Npys)-OH

Boc-Cys(Npys)-OH is a crucial reagent in synthetic peptide chemistry. The tert-butyloxycarbonyl (Boc) group protects the α -amino group, while the 3-nitro-2-pyridylsulfenyl (Npys) group protects the thiol side chain of the cysteine residue. This dual protection scheme is particularly amenable to the Boc/benzyl strategy of solid-phase peptide synthesis (SPPS).



Property	Value	Citations
CAS Number	76880-29-0	
Molecular Weight	375.42 g/mol	
Molecular Formula	C13H17N3O6S2	
Appearance	White solid	[1]
Purity	≥99.0% (TLC)	
Melting Point	~160 °C (decomposes)	[2]
Optical Activity	[α]20/D $-94\pm5^{\circ}$, c = 1% in methanol	

Applications in Peptide Synthesis and Drug Development

The primary application of **Boc-Cys(Npys)-OH** lies in its use as a building block for introducing cysteine residues into synthetic peptides. The Npys protecting group offers unique advantages that are leveraged in various applications:

- Formation of Asymmetrical Disulfide Bonds: The Npys group acts as a thiol-activating group, readily reacting with a free thiol to form a disulfide bond. This property is invaluable for creating specific, directed disulfide bridges within a peptide or between two different peptide chains.[3]
- Peptide-Protein Conjugation: The reactivity of the Npys-protected cysteine allows for the specific conjugation of synthetic peptides to proteins or other molecules that possess a free thiol group.[4][5] This is a key technique in developing targeted therapeutics and diagnostic agents.
- Boc Solid-Phase Peptide Synthesis (SPPS): Boc-Cys(Npys)-OH is well-suited for the
 Boc/benzyl strategy of SPPS. The Npys group is stable to the acidic conditions used for the
 removal of the Boc group (e.g., trifluoroacetic acid TFA), ensuring the thiol remains
 protected throughout the chain assembly.[4][6] However, it is not suitable for the Fmoc



strategy due to its instability to the basic conditions (e.g., piperidine) used for Fmoc group removal.[4]

Experimental Protocols General Coupling Protocol for Boc-Cys(Npys)-OH in SPPS

This protocol outlines the manual coupling of **Boc-Cys(Npys)-OH** onto a resin-bound peptide chain during Boc-SPPS.

- Resin Preparation: The peptidyl-resin is washed thoroughly with N,N-Dimethylformamide (NMP).
- Activation and Coupling:
 - A solution of Boc-Cys(Npys)-OH (10 equivalents), HATU (9.5 equivalents), and DIEA (20 equivalents) is prepared in NMP.[7]
 - This activation mixture is added to the resin.
 - The reaction is allowed to proceed for a specified time (e.g., 4 hours) with agitation.[7]
- Washing: Following the coupling reaction, the resin is drained and washed sequentially with DCM and NMP to remove excess reagents and byproducts.[7]

Cleavage and Deprotection of the Npys Group

The Npys group is selectively removed under mild reducing conditions, leaving other protecting groups intact if desired.

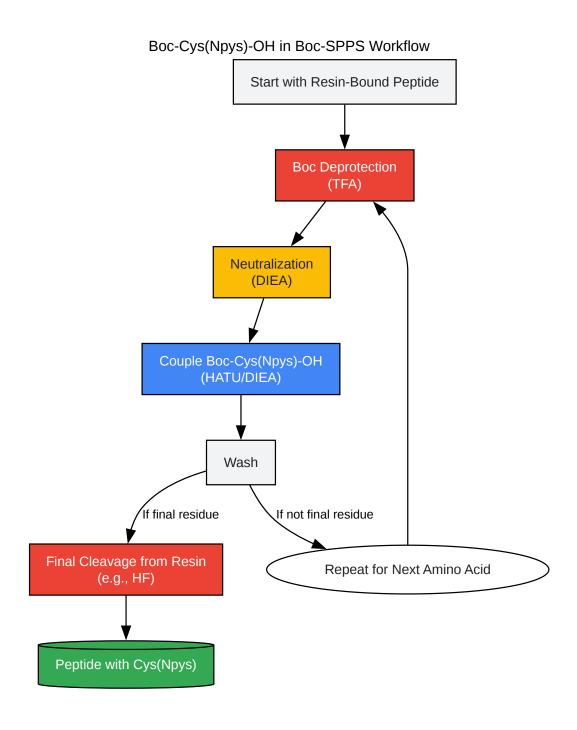
- Thiol-Mediated Cleavage: The Npys group can be cleaved by treatment with a thiol-containing reagent, such as 3-mercaptoacetic acid or β-mercaptoethanol (BME).[6] This reaction is typically rapid, often completing in under 10 minutes.[6]
- Phosphine-Mediated Cleavage: Tertiary phosphines, like triphenylphosphine, in the presence of water can also be used to remove the Npys group.[6][8]



Post-Synthesis Introduction of Npys: Alternatively, the Npys group can be introduced onto a
cysteine residue after the peptide has been synthesized and cleaved from the resin. This is
achieved by treating the peptide containing a Cys(Trt) residue with 2,2'-dithio-bis-(5nitropyridine) in the cleavage cocktail.

Workflow and Pathway Diagrams

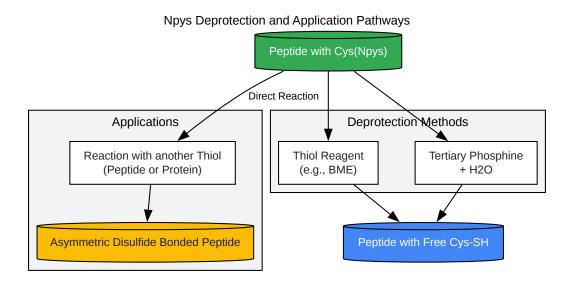




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Caption: Workflow for incorporating **Boc-Cys(Npys)-OH** in Boc-SPPS.





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Caption: Pathways for Npys group removal and subsequent reactions.

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